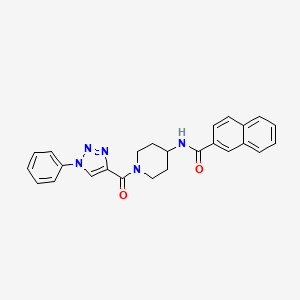

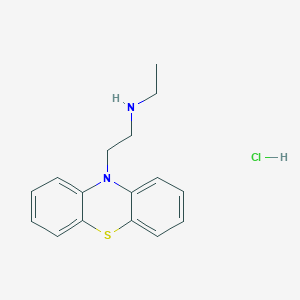

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, commonly known as PTN, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. PTN is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In

Aplicaciones Científicas De Investigación

Triazole Derivatives: A Patent Review

Triazoles, including compounds structurally related to N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, have been the focus of extensive research due to their broad spectrum of biological activities. A review covering patents from 2008 to 2011 highlights the development of new triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The preparation of these derivatives raises important considerations for green chemistry and sustainability, underscoring the ongoing challenge of finding efficient, environmentally friendly synthesis methods for these compounds. This work emphasizes the need for new drugs to address emerging diseases and drug-resistant bacteria, highlighting the triazoles' potential against neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

The synthetic versatility of 1,2,3-triazoles, including those related to N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, is evident in their wide-ranging applications from drug discovery to materials science. The copper(I)-catalyzed azide-alkyne cycloaddition, known as the click reaction, is highlighted for its efficiency and selectivity in synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology supports the rapid, high-yield production of triazole derivatives, facilitating their exploration for new therapeutic and material applications (Kaushik et al., 2019).

Advances in Eco-friendly Triazole Synthesis

Recent developments in eco-friendly procedures for triazole synthesis demonstrate a commitment to sustainable chemistry. Innovations include the use of microwave irradiation and a variety of green catalysts, such as biosourced materials and recyclable catalysts, to synthesize 1,2,3-triazoles. These advances offer significant benefits, including reduced reaction times, simpler purification processes, and higher yields, making the synthesis of compounds like N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide more sustainable and efficient (de Souza et al., 2019).

Mecanismo De Acción

Target of Action

Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of triazole compounds is often related to their ability to interact with the active sites of enzymes. For example, the anticancer activity of some triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Triazole compounds can affect a wide range of biochemical pathways due to their versatile biological activities. The specific pathways affected would depend on the exact structure of the compound and its targets .

Pharmacokinetics

The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Some triazole-containing drugs on the market include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

Result of Action

The result of the action of triazole compounds can be diverse due to their wide range of biological activities. For example, they can have antimicrobial, anticancer, antiviral, anti-inflammatory, and many other effects .

Action Environment

The action environment can influence the efficacy and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .

Propiedades

IUPAC Name |

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-24(20-11-10-18-6-4-5-7-19(18)16-20)26-21-12-14-29(15-13-21)25(32)23-17-30(28-27-23)22-8-2-1-3-9-22/h1-11,16-17,21H,12-15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZNJOSMSTNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)

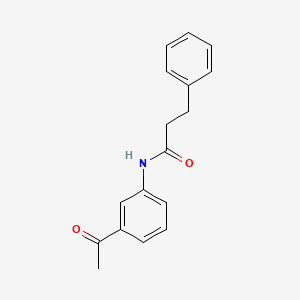

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)

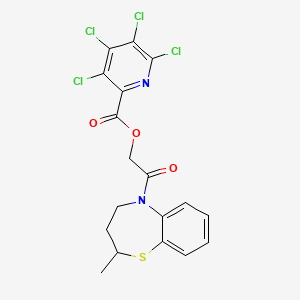

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)

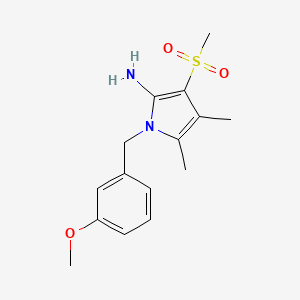

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)